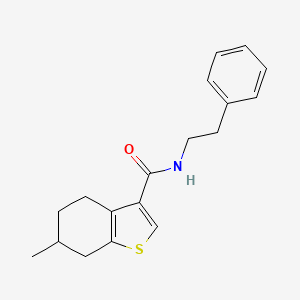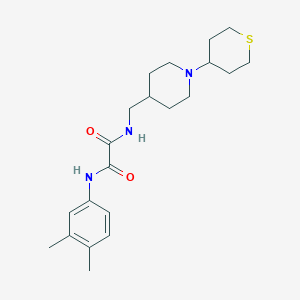![molecular formula C25H25FN2O2S B2651492 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone CAS No. 2034522-13-7](/img/structure/B2651492.png)
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone is an intriguing molecule with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone involves several key steps:
Formation of the Thienopyridine Core: : Starting with a suitable thiophene derivative, cyclization reactions are employed to construct the thienopyridine ring system. Common reagents include halogenated solvents and catalysts such as palladium complexes.
Piperidine Ring Incorporation: : The piperidine ring is introduced via nucleophilic substitution reactions, where the nucleophile attacks an activated carbon center on the thienopyridine core.
Fluorophenoxy-phenyl Attachment: : This step generally involves the formation of a carbon-oxygen bond, typically using coupling reactions such as Suzuki or Heck reactions with reagents like boronic acids or halides.
Industrial Production Methods
In an industrial setting, the production of this compound requires scalable, cost-effective, and environmentally friendly processes. Multi-step synthesis routes are optimized to maximize yield and minimize waste. Reactions are conducted in continuous flow reactors to enhance efficiency, and green chemistry principles are applied to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the thienopyridine and piperidine moieties. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: : Reductive reactions, such as hydrogenation, can target double bonds or aromatic systems within the molecule. Palladium on carbon (Pd/C) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify various parts of the molecule. Halides, amines, and alkoxides are frequently used reagents.
Major Products
Depending on the reaction conditions and reagents used, various products can be formed, including:
Oxidized Derivatives: : Altered thienopyridine or piperidine structures.
Reduced Compounds: : Hydrogenated or partially reduced analogs.
Substituted Variants: : Molecules with new functional groups replacing original atoms.
Scientific Research Applications
The compound's diverse structure enables its use in several research fields:
Chemistry: : Studied for its unique reactivity and potential as an intermediate in organic synthesis.
Biology: : Investigated for its interactions with biological molecules, potential bioactivity, and as a probe in molecular biology experiments.
Medicine: : Explored for its pharmacological properties, particularly in the development of novel therapeutic agents.
Industry: : Used in the creation of advanced materials, such as polymers or catalysts, due to its structural versatility.
Mechanism of Action
The compound's mechanism of action varies based on its application:
Molecular Targets: : It may interact with specific enzymes, receptors, or nucleic acids, altering their function.
Pathways: : It can modulate biochemical pathways by inhibiting or activating key proteins or through direct chemical interactions with cellular components.
Comparison with Similar Compounds
Compared to other compounds with similar structures, (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone stands out due to its:
Unique Reactivity: : The combination of its functional groups offers distinctive chemical behaviors.
Bioactivity: : Its potential for diverse biological interactions sets it apart from simpler analogs.
List of Similar Compounds
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-methoxyphenyl)methanone: : Similar structure but with a methoxy group instead of a fluorophenoxy moiety.
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-phenyl)methanone: : Lacks the fluorophenoxy substitution, offering different reactivity and applications.
There you go—a whirlwind tour of your requested compound! Let's keep the curiosity burning: ever used any compound like this in your work or studies?
Properties
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[3-(4-fluorophenoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O2S/c26-20-4-6-22(7-5-20)30-23-3-1-2-18(16-23)25(29)27-12-8-21(9-13-27)28-14-10-24-19(17-28)11-15-31-24/h1-7,11,15-16,21H,8-10,12-14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKNIXJHPNZHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzyl-2-(2-(sec-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2651410.png)


![methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(pyridin-4-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2651419.png)



![N-(2,4-difluorophenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2651424.png)


![Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2651428.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2651430.png)
triazin-4-one](/img/structure/B2651431.png)

